molecular formula C21H14O8 B601088 7,8,9,10-Dehydro Doxorubicinone CAS No. 1159977-23-7

7,8,9,10-Dehydro Doxorubicinone

Cat. No. B601088
CAS RN: 1159977-23-7
M. Wt: 394.33
InChI Key:
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Description

7,8,9,10-Dehydro Doxorubicinone is a derivative of Doxorubicinone . It has a molecular weight of 394.33 and a molecular formula of C21H14O8 .


Molecular Structure Analysis

The molecular structure of 7,8,9,10-Dehydro Doxorubicinone is represented by the formula C21H14O8 . It’s important to note that the structure is closely related to that of Doxorubicinone .

Scientific Research Applications

Spectral Analysis and Quantification

  • Spectral Analysis : A study by Hovorka et al. (2010) highlights techniques for analyzing intracellular accumulation of doxorubicin (Dox) and its degradation products, such as 7,8-dehydro-9,10-desacetyldoxorubicinone. These techniques are critical for distinguishing Dox and its degradation products in research settings, particularly in drug delivery systems and anthracycline antibiotic studies (Hovorka et al., 2010).

Metabolite Analysis

  • Chromatographic Analysis : Beijnen et al. (1991) developed a high-performance liquid chromatographic (HPLC) assay for determining doxorubicin and its metabolites, including 7-deoxydoxorubicinone, in the plasma of AIDS patients. This method is instrumental in pharmacokinetic studies and understanding the metabolism of doxorubicin in specific patient populations (Beijnen et al., 1991).

Subcellular Distribution

  • Subcellular Fractionation Study : Anderson et al. (2003) used capillary electrophoresis with postcolumn laser-induced fluorescence detection (CE-LIF) to study the distribution of doxorubicin metabolites, including 7-deoxydoxorubicinone, in subcellular fractions. This study is significant for understanding the intracellular behavior of doxorubicin and its metabolites, particularly in the context of drug toxicity studies (Anderson et al., 2003).

Pharmacokinetic Studies

  • Pharmacokinetics in Cancer Treatment : Research by Cummings et al. (1987) investigated the pharmacokinetics, metabolism, and antitumor activity of doxorubicin, with a focus on its metabolites like 7-deoxydoxorubicinone. This study provides insights into the relationship between drug metabolism and its therapeutic efficacy and toxicity (Cummings et al., 1987).

Mechanistic Studies

  • Metabolic Pathways : Arnold et al. (2017) examined how doxorubicin modulates the metabolism of arachidonic acid by CYP2J2, a cytochrome P450 enzyme. This study reveals interactions between doxorubicin metabolites, like 7-deoxydoxorubicin aglycone, and key enzymes, providing insights into the mechanistic pathways of doxorubicin-induced cardiotoxicity (Arnold et al., 2017).

properties

IUPAC Name

1,6,11-trihydroxy-3-(2-hydroxyacetyl)-10-methoxytetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O8/c1-29-13-4-2-3-9-15(13)21(28)17-16(18(9)25)19(26)10-5-8(12(24)7-22)6-11(23)14(10)20(17)27/h2-6,22-23,25,28H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIXWCJEVLBUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC(=C4)C(=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675662
Record name 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8,9,10-Dehydro Doxorubicinone

CAS RN

1159977-23-7
Record name 1,6,11-Trihydroxy-3-(hydroxyacetyl)-10-methoxytetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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